![molecular formula C18H16FN3O4S B2799288 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-44-1](/img/structure/B2799288.png)
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
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Description
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK-J4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- Anti-Cancer Potential : Researchers have investigated this compound’s potential as an anti-cancer agent. Its sulfonamide group and aromatic structure make it an interesting candidate for inhibiting specific enzymes or receptors involved in cancer cell growth .
- HIV-1 Inhibition : Although not directly related to this specific compound, indole derivatives (similar in structure) have been studied for their anti-HIV-1 activity . Further investigations could explore whether this compound exhibits similar effects.
- Chloromethylation Reactions : The compound’s methoxy and fluorine substituents make it interesting for organic synthesis. For instance, it can be used in chloromethylation reactions, leading to the formation of chloromethylated pyridine derivatives.
Medicinal Chemistry and Drug Development
Antiviral Research
Organic Synthesis and Chemical Reactions
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-25-16-8-6-13(19)11-17(16)27(23,24)22-14-5-3-4-12(10-14)15-7-9-18(26-2)21-20-15/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUZEWNIIBJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
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